

cis-1,3-Dichlorocyclopentane CAS number and database information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-1,3-Dichlorocyclopentane*

Cat. No.: B12903277

[Get Quote](#)

An In-depth Technical Guide to **cis-1,3-Dichlorocyclopentane**

This technical guide provides a comprehensive overview of **cis-1,3-Dichlorocyclopentane**, including its chemical identity, physicochemical properties, and proposed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Database Information

CAS Number: 26688-51-7[\[1\]](#)

cis-1,3-Dichlorocyclopentane is a halogenated cycloalkane. It is one of the three stereoisomers of 1,3-dichlorocyclopentane. The cis isomer is a meso compound due to a plane of symmetry, making it achiral. The other two stereoisomers constitute a pair of enantiomers of trans-1,3-dichlorocyclopentane.

Information in public databases such as PubChem often groups the isomers under a general entry for 1,3-dichlorocyclopentane. The primary identifier for this general entry is CID 548852.

[\[2\]](#)

Quantitative Data

The following tables summarize the computed physicochemical and spectroscopic properties for 1,3-dichlorocyclopentane. Experimental data for the purified cis isomer is not readily

available; therefore, computed data from publicly accessible databases are provided.

Table 1: Computed Physicochemical Properties of 1,3-Dichlorocyclopentane

Property	Value	Source
Molecular Formula	C ₅ H ₈ Cl ₂	PubChem[2]
Molecular Weight	139.02 g/mol	PubChem[2]
Exact Mass	138.0003056 Da	PubChem[2]
XLogP3-AA (Octanol-Water Partition Coefficient)	2.4	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	0	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Topological Polar Surface Area	0 Å ²	PubChem[2]
Complexity	55.1	PubChem[2]

Table 2: Predicted Spectroscopic Data for **cis**-1,3-Dichlorocyclopentane

The spectroscopic characteristics of **cis**-1,3-dichlorocyclopentane can be predicted based on its molecular symmetry and by analogy to similar compounds like cis-1,2-dichlorocyclopentane.

Technique	Predicted Observations
¹ H NMR	Due to the plane of symmetry in the cis isomer, fewer signals are expected compared to the trans isomer. Three distinct sets of proton signals are predicted.
¹³ C NMR	Similar to the ¹ H NMR, the symmetry of the cis isomer would result in a simpler spectrum than the trans enantiomers. Three distinct carbon signals are predicted. ^[3]
Mass Spectrometry (MS)	The molecular ion (M ⁺) peak would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The fragmentation pathways are expected to involve the loss of chlorine atoms or hydrogen chloride.
Infrared (IR) Spectroscopy	The spectrum would show characteristic C-H stretching and bending vibrations, as well as C-Cl stretching frequencies. The fingerprint region would be unique to the cis stereoisomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **cis-1,3-dichlorocyclopentane** are not widely published. The following sections provide proposed methodologies based on established organic chemistry principles and adaptations from protocols for related compounds.

Proposed Synthesis of **cis-1,3-Dichlorocyclopentane**

A plausible route for the synthesis of a mixture of cis- and trans-1,3-dichlorocyclopentane is the free-radical chlorination of cyclopentane, followed by separation of the isomers.

Reaction: Chlorination of Cyclopentane

Materials:

- Cyclopentane
- Sulfuryl chloride (SO_2Cl_2)
- Azobisisobutyronitrile (AIBN) or UV light source
- Anhydrous solvent (e.g., dichloromethane)
- Sodium bicarbonate solution (5%)
- Brine
- Anhydrous magnesium sulfate
- Apparatus for reflux, inert atmosphere, and distillation/chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentane in the anhydrous solvent under an inert atmosphere.
- Add a catalytic amount of AIBN to the solution.
- Slowly add sulfuryl chloride (1.0-1.2 equivalents) to the reaction mixture.
- Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.
- Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred solution of 5% sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- The resulting crude product will be a mixture of chlorinated cyclopentanes, including cis- and trans-1,3-dichlorocyclopentane.
- Purify and separate the isomers using fractional distillation or preparative gas chromatography.

Analytical Method: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the separation of similar isomeric compounds.

[4]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column with a polar stationary phase (e.g., Polyethylene Glycol - WAX type).

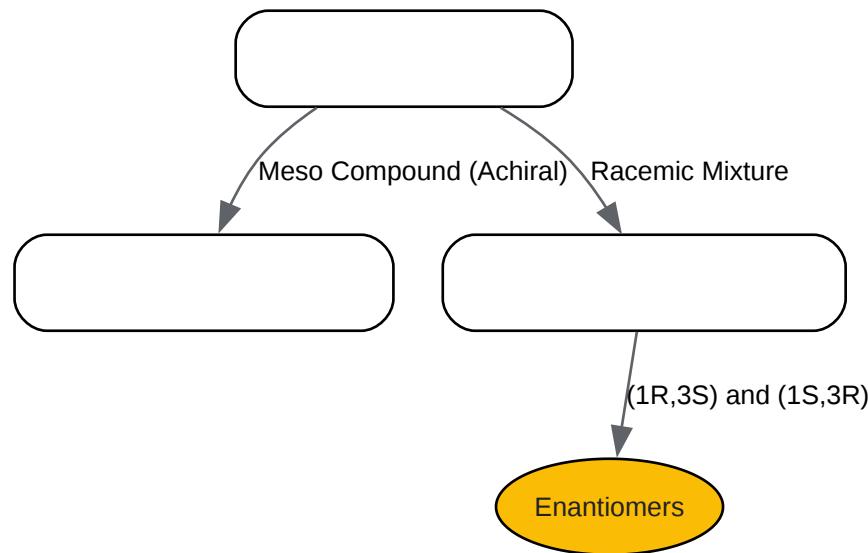
GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 180 °C.
 - Hold at 180 °C for 5 minutes.
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-200.
- MS Transfer Line Temperature: 230 °C.
- Ion Source Temperature: 200 °C.

Sample Preparation:

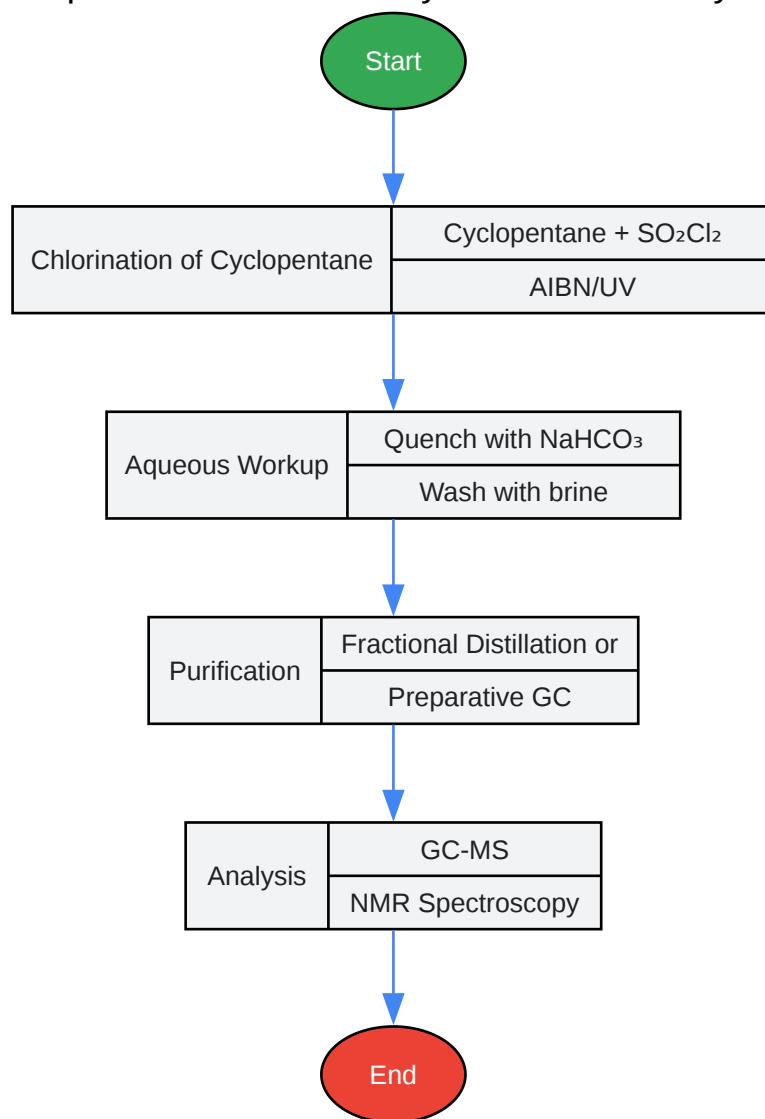

- Prepare a dilute solution (100-1000 ppm) of the isomer mixture in a volatile solvent such as dichloromethane or hexane.
- Ensure the sample is free from non-volatile residues.

Data Analysis: The cis and trans isomers are expected to be resolved as distinct peaks. The less polar trans isomer is likely to elute before the more polar cis isomer on a polar stationary phase. Peak identification can be confirmed by analyzing the mass spectrum of each eluting peak and comparing it with library data or theoretical fragmentation patterns.

Mandatory Visualizations

Stereoisomers of 1,3-Dichlorocyclopentane

Stereoisomers of 1,3-Dichlorocyclopentane



[Click to download full resolution via product page](#)

Caption: Relationship between the stereoisomers of 1,3-dichlorocyclopentane.

Proposed Experimental Workflow: Synthesis and Analysis

Proposed Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of **cis-1,3-dichlorocyclopentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-(1S,3R)-2,2-dichlorocyclopentane-1,3-diol | C5H8Cl2O2 | CID 92434703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichlorocyclopentane | C5H8Cl2 | CID 548852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [benchchem.com](#) [benchchem.com]
- 4. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [cis-1,3-Dichlorocyclopentane CAS number and database information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12903277#cis-1-3-dichlorocyclopentane-cas-number-and-database-information\]](https://www.benchchem.com/product/b12903277#cis-1-3-dichlorocyclopentane-cas-number-and-database-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com